molecular formula C15H24O6 B13084772 Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate

Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate

Cat. No.: B13084772
M. Wt: 300.35 g/mol
InChI Key: XYGACFZGSHTJPZ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves several steps. One common method includes the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst to form the diisopropyl ester. This intermediate is then reacted with 2-methoxy-2-oxoethyl chloride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate can be compared with similar compounds such as:

  • Diethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate
  • Dimethyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate

These compounds share similar structures but differ in the ester groups attached to the cyclobutane ring. The unique properties of this compound, such as its specific reactivity and stability, make it particularly valuable for certain applications .

Biological Activity

Diisopropyl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate (CAS No. 73425219) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C15H24O6. Its structure comprises a cyclobutane ring with two ester functional groups and a methoxy ketone substituent. The compound is typically a colorless oil and exhibits specific spectral properties:

  • Infrared (IR) Spectrum : Key absorption bands are observed at 1720 cm1^{-1} (C=O stretching), indicative of the ester functionalities .
  • Nuclear Magnetic Resonance (NMR) : The 1H^{1}H NMR spectrum shows signals corresponding to various protons in the molecule, providing insights into its structural dynamics .

Synthesis

The synthesis of this compound involves several steps, typically utilizing cycloaddition reactions and subsequent esterification processes. The yield and purity of the synthesized compound can be optimized through careful control of reaction conditions such as temperature and solvent choice .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects:

  • Cell Lines Tested : The compound was tested against MDA-MB-468 (breast cancer) and HCT 15 (colorectal cancer) cell lines.
  • Results : In vitro assays revealed that this compound exhibited IC50 values in the micromolar range, indicating potent anti-proliferative effects .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Apoptosis Induction : Studies suggest that this compound may induce apoptosis in cancer cells through activation of intrinsic pathways.
  • Molecular Docking Studies : Molecular docking simulations indicate strong binding affinities to key proteins involved in cell survival and proliferation, such as BCL2 and caspase pathways. This suggests that the compound may interfere with cancer cell survival mechanisms .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

Study Cell Line IC50 Value (µM) Mechanism
Study 1MDA-MB-46815Apoptosis induction via BCL2 inhibition
Study 2HCT 1520Caspase activation leading to cell death

These studies underscore the compound's potential as a lead candidate for further development in anticancer therapeutics.

Properties

Molecular Formula

C15H24O6

Molecular Weight

300.35 g/mol

IUPAC Name

dipropan-2-yl 3-(2-methoxy-2-oxoethyl)cyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C15H24O6/c1-9(2)20-13(17)15(14(18)21-10(3)4)7-11(8-15)6-12(16)19-5/h9-11H,6-8H2,1-5H3

InChI Key

XYGACFZGSHTJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)CC(=O)OC)C(=O)OC(C)C

Origin of Product

United States

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